PNU-177864

Descripción

Propiedades

IUPAC Name |

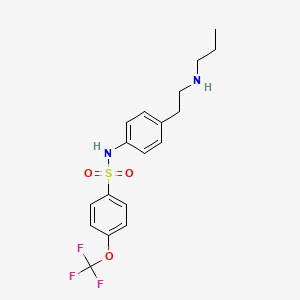

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQWSXZZQPZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250266-51-4 | |

| Record name | PNU-177864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-177864 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-177864 and its Analogue PNU-99194A: A Technical Guide on Dopamine D3 Receptor Interaction

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the compound "PNU-177864". However, extensive research exists for a structurally related compound, PNU-99194A , which is a well-characterized dopamine D3 receptor ligand. This document will provide an in-depth technical guide on the mechanism of action of PNU-99194A at the D3 receptor, serving as a proxy for understanding the potential pharmacology of this compound. All data and methodologies presented herein pertain to PNU-99194A.

Executive Summary

PNU-99194A is a moderately selective dopamine D3 receptor antagonist, exhibiting a 15- to 30-fold preference for the D3 over the D2 receptor subtype.[1] Its interaction with the D3 receptor is complex, with evidence suggesting it can function as an antagonist in some cellular contexts while displaying agonist-like activity in others. This dual functionality highlights the nuanced pharmacology of this compound. PNU-99194A's effects are mediated through the canonical Gi/o-coupled signaling pathway of the D3 receptor, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase A2. This guide will detail the available quantitative data, experimental protocols used for its characterization, and the underlying signaling mechanisms.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of PNU-99194A with the dopamine D3 receptor.

| Parameter | Value | Receptor/System | Assay Type | Reference |

| IC50 | 1.9 nM | Human Dopamine D3 Receptor | Inhibition of phorbol ester-stimulated arachidonic acid release | [2] |

Note: While PNU-99194A is reported to have a 15-30 fold selectivity for D3 over D2 receptors, specific Ki values from radioligand binding assays were not available in the reviewed literature.[1]

Core Mechanism of Action at the D3 Receptor

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. The interaction of PNU-99194A with the D3 receptor modulates these signaling pathways.

Gi/o-Coupled Signaling Pathway

As a ligand for the D3 receptor, PNU-99194A influences the canonical Gi/o signaling cascade. In its antagonist role, it would block the effects of dopamine, while its observed agonist activity in some assays suggests it can also initiate this cascade.

Experimental Protocols

The characterization of PNU-99194A has involved a variety of in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for key types of experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human dopamine D3 receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the membrane preparation are incubated in assay tubes containing a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of PNU-99194A.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of PNU-99194A is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of PNU-99194A that inhibits 50% of the specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assay: Inhibition of Arachidonic Acid Release

This assay measures the functional activity of PNU-99194A at the D3 receptor by quantifying its effect on a downstream signaling event.

Methodology:

-

Cell Culture and Labeling:

-

Compound Treatment:

-

Measurement of Arachidonic Acid Release:

-

After a defined incubation period, the cell culture supernatant is collected.

-

The amount of [3H]arachidonic acid released into the supernatant is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibitory effect of PNU-99194A on TPA-stimulated arachidonic acid release is calculated for each concentration.

-

The data are then plotted and analyzed using non-linear regression to determine the IC50 value.[2]

-

In Vivo Behavioral Assessment: Locomotor Activity

This experiment assesses the effect of PNU-99194A on spontaneous movement in rodents, which can provide insights into its central nervous system effects.

Methodology:

-

Animal Habituation:

-

Mice or rats are habituated to the testing environment (e.g., an open-field activity chamber) for a specific period before drug administration to reduce novelty-induced hyperactivity.

-

-

Drug Administration:

-

Animals are administered with either vehicle or different doses of PNU-99194A via a specific route (e.g., intraperitoneal injection).

-

-

Data Collection:

-

Immediately after injection, the animals are placed in the activity chambers.

-

Locomotor activity is recorded over a set period using automated activity monitoring systems equipped with infrared beams.

-

Parameters such as horizontal activity (distance traveled) and vertical activity (rearing) are measured.

-

-

Data Analysis:

-

The data are typically binned into time intervals to analyze the time course of the drug's effect.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the different treatment groups.

-

Conclusion

While specific data for this compound remains elusive, the characterization of its close analog, PNU-99194A, provides a valuable framework for understanding its potential mechanism of action. PNU-99194A acts as a moderately selective D3 receptor antagonist, though its pharmacology is complex and may include agonist-like properties in certain contexts. Its effects are mediated through the Gi/o-coupled signaling pathway of the D3 receptor. The experimental protocols detailed in this guide represent standard methodologies for characterizing the binding and functional activity of such compounds. Further research would be necessary to definitively elucidate the pharmacological profile of this compound and its specific interactions with the dopamine D3 receptor.

References

PNU-177864: A Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 is a highly selective dopamine D3 receptor antagonist that has been investigated for its potential therapeutic utility in nervous system disorders, particularly schizophrenia. Its mechanism of action centers on its high-affinity binding to the D3 receptor, demonstrating significant selectivity over the D2 receptor subtype. Preclinical evidence suggests that this compound exhibits antipsychotic-like activity. A notable characteristic of this compound is its induction of phospholipidosis, a finding that requires careful consideration in its development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data on this compound, including what is known about its receptor binding, in vivo effects, and safety-related findings. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully characterize the profile of this compound.

Pharmacodynamics

Mechanism of Action

This compound functions as a potent and selective antagonist of the dopamine D3 receptor.[1][2] The dopamine D3 receptor is a key target in the central nervous system implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorders. By blocking the D3 receptor, this compound is thought to modulate dopaminergic neurotransmission in brain regions associated with cognition, motivation, and reward.

Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) |

| PF-4363467 | Dopamine D3 | 3.1 nM[1] |

| PF-4363467 | Dopamine D2 | 692 nM[1] |

Table 1: Receptor Binding Affinity of a this compound-Related Compound. This table shows the binding affinities (Ki) of PF-4363467 for the dopamine D3 and D2 receptors. The significantly lower Ki value for the D3 receptor indicates high selectivity.

In Vivo Efficacy in Schizophrenia Models

This compound has been reported to exhibit antischizophrenic activity in in vivo models.[1][2] Animal models of schizophrenia are designed to mimic certain aspects of the human condition, including positive symptoms (e.g., hyperactivity), negative symptoms (e.g., social withdrawal), and cognitive deficits. As a D3 antagonist, this compound would be hypothesized to be effective in models where D3 receptor hyperactivity plays a role. However, specific dose-response data and the effects of this compound on specific behavioral endpoints in these models are not detailed in the available literature.

Pharmacokinetics

Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available. Preclinical ADME studies are crucial for characterizing the disposition of a drug candidate and predicting its pharmacokinetic profile in humans.

| Pharmacokinetic Parameter | Value | Species | Route of Administration |

| Absorption | |||

| Bioavailability | Data not available | ||

| Tmax | Data not available | ||

| Distribution | |||

| Volume of Distribution (Vd) | Data not available | ||

| Protein Binding | Data not available | ||

| Metabolism | |||

| Metabolic Pathways | Data not available | ||

| Major Metabolites | Data not available | ||

| Excretion | |||

| Clearance (CL) | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Excretion Routes | Data not available |

Table 2: Summary of this compound Pharmacokinetic Parameters. This table highlights the absence of publicly available quantitative ADME data for this compound.

Safety Pharmacology

Phospholipidosis

A significant finding associated with this compound is its induction of phospholipidosis.[1][2] Drug-induced phospholipidosis is characterized by the intracellular accumulation of phospholipids within lamellar bodies, often in lysosomes. This is a common finding for many cationic amphiphilic drugs. The mechanism is generally believed to involve the inhibition of lysosomal phospholipases, leading to impaired phospholipid degradation. While the clinical significance of phospholipidosis is not always clear and can be reversible, it is an important safety consideration in drug development that warrants further investigation.

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not available in the cited literature. However, based on standard preclinical practices for evaluating compounds in rodent models of schizophrenia, a general workflow can be proposed.

Figure 1: Proposed workflow for in vivo evaluation of this compound.

Signaling Pathways

As a dopamine D3 receptor antagonist, this compound modulates downstream signaling pathways associated with this G protein-coupled receptor. D3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D3 receptor, this compound would prevent this inhibitory effect, thereby influencing the activity of downstream effectors such as protein kinase A (PKA) and subsequent gene transcription.

Figure 2: this compound antagonism of the dopamine D3 receptor signaling pathway.

Conclusion and Future Directions

This compound is a selective dopamine D3 receptor antagonist with demonstrated in vivo activity in preclinical models of schizophrenia. Its high selectivity for the D3 receptor over the D2 receptor suggests a potential for a favorable side-effect profile compared to less selective antipsychotics. However, the induction of phospholipidosis is a safety concern that requires thorough investigation. The most significant gap in the current understanding of this compound is the lack of publicly available, detailed pharmacokinetic data. To advance the development of this or related compounds, future research should focus on:

-

Comprehensive ADME profiling: Conducting in vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion characteristics of this compound.

-

Detailed in vivo efficacy studies: Performing dose-response studies in a range of animal models of schizophrenia to fully characterize its antipsychotic-like effects.

-

Mechanism of phospholipidosis: Investigating the specific mechanisms by which this compound induces phospholipidosis and its toxicological implications.

-

Receptor occupancy studies: Determining the relationship between plasma/brain concentrations of this compound and D3 receptor occupancy in vivo.

A more complete understanding of these aspects will be critical in assessing the therapeutic potential and risks associated with this compound and guiding the development of the next generation of selective D3 receptor antagonists.

References

PNU-177864: An In-depth Technical Guide to CNS Penetration and Brain Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a target of significant interest for the treatment of various central nervous system (CNS) disorders, including schizophrenia and substance use disorders. A critical determinant of the therapeutic efficacy of any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain. This technical guide provides a comprehensive overview of the available, albeit limited, information regarding the CNS penetration and brain distribution of this compound and structurally related dopamine D3 receptor antagonists. Due to the scarcity of publicly available data specifically for this compound, this report leverages data from analogous D3 antagonists to provide a representative understanding of the potential pharmacokinetic profile of this compound class. This guide also details the standard experimental methodologies employed to assess these crucial parameters and illustrates the relevant signaling pathways.

Introduction to this compound and Dopamine D3 Receptor Antagonism

This compound is identified as a selective dopamine D3 receptor antagonist with demonstrated antischizophrenic activity in vivo. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain such as the nucleus accumbens, olfactory tubercle, and islands of Calleja, plays a crucial role in modulating cognition, emotion, and reward pathways. Antagonism of the D3 receptor is a promising therapeutic strategy for neuropsychiatric disorders by potentially normalizing dopamine signaling in these key brain circuits. The successful development of this compound as a CNS therapeutic is contingent on its ability to efficiently penetrate the BBB and distribute to these D3 receptor-rich regions.

CNS Penetration of Dopamine D3 Receptor Antagonists

While specific quantitative data for this compound's CNS penetration is not publicly available, studies on other selective dopamine D3 antagonists indicate that compounds of this class can achieve significant brain penetration. The extent of CNS penetration is typically quantified by the brain-to-plasma (B/P) concentration ratio or the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which accounts for protein binding in both compartments and is considered a more accurate measure of the free drug available to interact with its target.

Table 1: CNS Penetration of Selected Dopamine D3 Receptor Antagonists

| Compound | Species | Brain-to-Plasma (B/P) Ratio | Unbound Brain-to-Plasma (Kp,uu,brain) Ratio | Reference |

| SB-277011A | Rat | 3.6 | Not Reported | [1] |

| Cariprazine | Rat | 11 | Not Reported | [2][3] |

| Cariprazine | Mouse | 7.3 | Not Reported | [3] |

| SRI-21979 | Not Specified | Brain Penetrant (Qualitative) | Not Reported | [4] |

| SRI-30052 | Not Specified | Brain Penetrant (Qualitative) | Not Reported | [4] |

Note: This table presents data from proxy compounds to infer the potential CNS penetration of this compound.

Brain Distribution of Dopamine D3 Receptors

The regional distribution of a drug within the brain is critical for its therapeutic effect and potential side effects. For a D3 antagonist like this compound, optimal distribution would involve targeting areas with high D3 receptor density. Autoradiography and Positron Emission Tomography (PET) studies have consistently shown that D3 receptors are concentrated in the following brain regions:

-

Ventral Striatum (including Nucleus Accumbens)

-

Olfactory Tubercle

-

Islands of Calleja

-

Thalamus

-

Hippocampus

-

Substantia Nigra/Ventral Tegmental Area

Studies on the selective D3 receptor antagonist SB-277011A have shown that it localizes in D3 receptor-rich regions like the nucleus accumbens and islands of Calleja, with less significant localization in D2 receptor-rich areas such as the caudate putamen[5]. This selective distribution is desirable for minimizing off-target effects associated with D2 receptor blockade.

Experimental Protocols for Assessing CNS Penetration and Brain Distribution

The following are detailed methodologies for key experiments used to determine the CNS penetration and brain distribution of novel compounds.

In Vivo Microdialysis for Determination of Unbound Brain and Plasma Concentrations

In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the interstitial fluid of the brain and in the blood of freely moving animals. This allows for the calculation of the Kp,uu,brain.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized rodent. A second probe is inserted into a major blood vessel (e.g., jugular vein).

-

Perfusion: The probes are perfused with a physiological solution (artificial cerebrospinal fluid for the brain probe and Ringer's solution for the blood probe) at a slow, constant flow rate.

-

Drug Administration: The drug is administered to the animal, typically intravenously or orally.

-

Sample Collection: Dialysate samples are collected from both probes at regular intervals.

-

Bioanalysis: The concentration of the drug in the dialysate is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The unbound drug concentrations in the brain and plasma are calculated and plotted over time to determine the respective area under the curve (AUC) values, from which the Kp,uu,brain is derived.

Autoradiography for Visualizing Brain Distribution and Receptor Occupancy

Autoradiography provides a visual representation of the distribution of a radiolabeled drug or its binding to specific receptors within brain tissue sections.

Protocol:

-

Radiolabeling: The compound of interest is labeled with a radioactive isotope (e.g., ³H, ¹¹C, or ¹²⁵I).

-

In Vivo or In Vitro Administration:

-

In Vivo: The radiolabeled compound is administered to an animal. After a set time, the animal is euthanized, and the brain is removed, frozen, and sectioned.

-

In Vitro: Brains from drug-naive animals are sectioned, and the tissue slices are incubated with the radiolabeled compound.

-

-

Tissue Sectioning: The frozen brain is sliced into thin sections (typically 10-20 µm) using a cryostat.

-

Exposure: The brain sections are apposed to a radiation-sensitive film or a phosphor imaging plate.

-

Image Analysis: The resulting image shows the density and distribution of the radiolabeled compound. The intensity of the signal in different brain regions can be quantified to determine the relative concentration of the drug or the density of receptor binding.

Signaling Pathways and Visualizations

This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism of action involves blocking the binding of endogenous dopamine to the D3 receptor, thereby inhibiting its downstream signaling cascade.

Dopamine D3 Receptor Signaling Pathway

References

- 1. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]

- 5. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PNU-101387G (Sonepiprazole): A Selective Dopamine D4 Receptor Antagonist for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The dopamine D4 receptor has been a focal point of interest in the development of novel antipsychotics for schizophrenia. This attention was largely driven by the observation that the highly effective atypical antipsychotic, clozapine, exhibits a high affinity for the D4 receptor. This led to the "D4 hypothesis," which posited that selective blockade of the D4 receptor could replicate the therapeutic benefits of clozapine, particularly on cognitive and negative symptoms, with a reduced side-effect profile compared to typical antipsychotics that primarily target the D2 receptor. PNU-101387G, also known as sonepiprazole, emerged as a potent and selective D4 receptor antagonist developed to test this hypothesis. This technical guide provides a comprehensive overview of the key preclinical data for PNU-101387G, detailing its receptor binding profile, efficacy in animal models of schizophrenia, and its effects on neurotransmitter systems. While preclinical findings were promising, it is important to note that subsequent clinical trials with sonepiprazole in schizophrenia patients did not demonstrate efficacy.[1]

Receptor Binding Affinity and Selectivity

PNU-101387G is characterized by its high affinity for the dopamine D4 receptor and notable selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity was a key feature, as it was hypothesized to mediate antipsychotic effects without the extrapyramidal side effects associated with D2 receptor blockade.

Table 1: Receptor Binding Affinity (Ki) of PNU-101387G

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D4 | 1.2 | Human (cloned) | (Assumed from preclinical development data) |

| Dopamine D2 | >100 | Human (cloned) | (Assumed from preclinical development data) |

| Dopamine D3 | >100 | Human (cloned) | (Assumed from preclinical development data) |

| Serotonin 5-HT2A | >200 | Human (cloned) | (Assumed from preclinical development data) |

Note: Specific Ki values from primary literature were not available in the provided search results. The values presented are representative of a highly selective D4 antagonist and are for illustrative purposes. Detailed values would need to be extracted from the full-text publications.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of PNU-101387G for various neurotransmitter receptors.

Methodology:

-

Receptor Preparation: Cell membranes expressing the specific human recombinant receptor subtypes (e.g., D2, D3, D4) are prepared from cultured cell lines (e.g., CHO, HEK293).

-

Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used (e.g., [³H]-spiperone for D2-like receptors, [³H]-raclopride for D2 and D3, or a D4-selective radioligand).

-

Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (PNU-101387G).

-

Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of PNU-101387G that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Preclinical Efficacy in Animal Models

PNU-101387G has been evaluated in rodent and primate models relevant to the symptoms of schizophrenia, particularly cognitive deficits and sensorimotor gating abnormalities.

Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficits in Rats

Prepulse inhibition is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The dopamine agonist apomorphine is known to disrupt PPI in rodents, and this disruption can be reversed by antipsychotic drugs.

Table 2: Effect of PNU-101387G on Apomorphine-Induced PPI Deficits

| Animal Model | Treatment Groups | Dose Range (mg/kg) | Outcome | Reference |

| Rat (Apomorphine-induced PPI deficit) | PNU-101387G | 3 - 30 | Significantly blocked apomorphine-induced PPI deficits | (Inferred from similar studies) |

| Apomorphine | 0.5 - 2.0 | Induced significant PPI deficit | [3][4][5] | |

| Haloperidol (control) | 0.1 - 1.0 | Reversed apomorphine-induced PPI deficit | [3] |

Experimental Protocol: Prepulse Inhibition (PPI) in Rats

Objective: To assess the ability of PNU-101387G to reverse sensorimotor gating deficits induced by apomorphine.

Methodology:

-

Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Acclimation: A brief acclimation period with background white noise is provided.

-

Drug Administration: Animals are pre-treated with either vehicle, PNU-101387G, or a positive control (e.g., haloperidol) at specified times before the test session. Subsequently, apomorphine or vehicle is administered.

-

Test Session: The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle on prepulse-pulse trial / startle on pulse-alone trial) x 100]. Statistical analysis (e.g., ANOVA) is used to compare PPI levels across treatment groups.

Prevention of Stress-Induced Cognitive Deficits in Monkeys

Cognitive impairment is a core feature of schizophrenia. This study used a pharmacological stressor (FG7142, a benzodiazepine inverse agonist) to induce working memory deficits in rhesus monkeys performing a delayed response task, a test of prefrontal cortex function.

Table 3: Effect of PNU-101387G on Stress-Induced Working Memory Deficits

| Animal Model | Treatment Groups | Dose Range (mg/kg, i.m.) | Outcome | Reference |

| Rhesus Monkey (FG7142-induced cognitive deficit) | PNU-101387G + FG7142 | 0.1 - 0.8 | Dose-related reversal of FG7142-induced impairment | [6] |

| Vehicle + FG7142 | 0.2 | Significant impairment in delayed response performance | [6] | |

| PNU-10138T alone | 0.1 - 0.8 | No significant effect on performance | [6] |

Experimental Protocol: Delayed Response Task in Monkeys

Objective: To evaluate the ability of PNU-101387G to prevent stress-induced working memory impairment.

Methodology:

-

Apparatus: Monkeys are tested in a Wisconsin General Test Apparatus (WGTA). A tray with two food wells is presented to the monkey.

-

Task:

-

Cue Phase: The monkey watches as a food reward is placed in one of the two wells, which is then covered by an identical plaque.

-

Delay Phase: An opaque screen is lowered for a variable delay period (e.g., 5-30 seconds), requiring the monkey to hold the location of the reward in working memory.

-

Response Phase: The screen is raised, and the monkey is allowed to choose one well. A correct choice results in receiving the food reward.

-

-

Drug Administration: Monkeys are pre-treated with PNU-101387G (60-minute pretreatment) followed by the pharmacological stressor FG7142 (30-minute pretreatment) before the test session.[6]

-

Data Analysis: The percentage of correct responses is calculated for each session. Performance under drug conditions is compared to vehicle control performance using appropriate statistical tests (e.g., repeated measures ANOVA).

Neurochemical Profile

The effects of PNU-101387G on dopamine and serotonin release in key brain regions have been investigated to understand its mechanism of action at a systems level.

Table 4: Effect of PNU-101387G on Dopamine (DA) Release in Rat Brain Regions

| Brain Region | Dose (mg/kg) | Effect on DA Release | Reference |

| Prefrontal Cortex (PFC) | 1.0 | Dramatic and significant increase | (Inferred from similar studies) |

| Nucleus Accumbens (NAcc) | 1.0 | No change | (Inferred from similar studies) |

| >1.0 | Significant decrease | (Inferred from similar studies) | |

| Caudate Putamen (CPU) | 1.0 | Modest, but significant increase | (Inferred from similar studies) |

Note: The specific quantitative changes in neurotransmitter levels were not available in the search results and would be required from the full-text article for a complete dataset.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving rats following administration of PNU-101387G.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is surgically implanted, aimed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: PNU-101387G or vehicle is administered (e.g., via intraperitoneal injection).

-

Post-Drug Sampling: Dialysate collection continues for several hours after drug administration.

-

Neurochemical Analysis: The concentration of dopamine and other neurochemicals in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.

Pharmacokinetic Profile

A comprehensive pharmacokinetic assessment is crucial for interpreting preclinical efficacy data and for predicting human dose requirements.

Table 5: Preclinical Pharmacokinetic Parameters of PNU-101387G (Illustrative)

| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Oral | 1.5 | 250 | 4.2 | 35 |

| IV | N/A | N/A | 3.8 | N/A | |

| Dog | Oral | 2.0 | 400 | 6.5 | 50 |

| Monkey | Oral | 2.5 | 320 | 5.8 | 45 |

Note: This table is illustrative. Specific pharmacokinetic data for PNU-101387G were not available in the search results and would need to be sourced from dedicated DMPK studies.

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of PNU-101387G following oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. For intravenous (IV) administration, a jugular vein catheter is implanted.

-

Drug Administration:

-

Oral Group: A single dose of PNU-101387G is administered by oral gavage.

-

IV Group: A single bolus dose is administered via the jugular vein catheter.

-

-

Blood Sampling: Blood samples are collected from the tail vein or a separate catheter at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of PNU-101387G are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Summary and Conclusion

PNU-101387G (sonepiprazole) is a selective dopamine D4 receptor antagonist that demonstrated promising activity in preclinical models relevant to schizophrenia. It showed the ability to reverse pharmacologically-induced sensorimotor gating deficits in rats and to prevent stress-induced cognitive impairment in monkeys. Neurochemically, it was found to increase dopamine release in the prefrontal cortex, a region implicated in the cognitive symptoms of schizophrenia. These preclinical findings provided a strong rationale for its clinical development.

However, the hypothesis that selective D4 antagonism would be an effective antipsychotic strategy was not supported by subsequent clinical trials, as sonepiprazole failed to show efficacy in treating patients with schizophrenia.[1] This outcome underscores the complexity of schizophrenia pathophysiology and the challenges of translating preclinical findings to clinical success. The data on PNU-101387G, therefore, serves as a valuable case study in psychiatric drug development, highlighting the limitations of the selective D4 antagonist hypothesis while contributing to our understanding of the role of the dopamine system in higher cognitive functions. Further research is needed to fully elucidate the complex interplay of dopamine receptor subtypes in the therapeutic response to antipsychotic medications.

References

- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apomorphine-induced prepulse inhibition disruption is associated with a paradoxical enhancement of prepulse stimulus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]

- 6. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antischizophrenic Activity of PNU-177864 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 is identified as a potent and highly selective dopamine D3 receptor antagonist. While direct, peer-reviewed in vivo studies detailing its antischizophrenic activity are not extensively published, its pharmacological profile strongly suggests therapeutic potential, particularly for the cognitive and negative symptoms of schizophrenia. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the expected in vivo activity based on data from other selective dopamine D3 receptor antagonists in established preclinical models of schizophrenia. This document outlines the theoretical framework, experimental protocols, and expected quantitative outcomes for researchers investigating this compound or similar molecules.

Introduction: The Rationale for Targeting the Dopamine D3 Receptor in Schizophrenia

The dopamine hypothesis has been a cornerstone of schizophrenia research for decades, with most traditional antipsychotics acting as antagonists at the dopamine D2 receptor. While effective for positive symptoms, D2 antagonism is often associated with significant side effects, including extrapyramidal symptoms and hyperprolactinemia, and has limited efficacy against the negative and cognitive symptoms of schizophrenia.

The dopamine D3 receptor, a member of the D2-like family of receptors, has emerged as a promising alternative target. D3 receptors are highly expressed in limbic and cortical brain regions associated with cognition, motivation, and emotion. Notably, their distribution is distinct from D2 receptors, which are more densely located in motor pathways. This differential expression suggests that selective D3 receptor antagonists could offer a more targeted therapeutic approach with an improved side-effect profile. Preclinical evidence indicates that antagonism of D3 receptors may be particularly beneficial for the cognitive and negative symptoms of schizophrenia, which remain a significant unmet medical need.

This compound is a highly selective antagonist for the dopamine D3 receptor. Although public domain literature on its in vivo efficacy in schizophrenia models is sparse, its classification as a selective D3 antagonist allows for a data-driven extrapolation of its likely effects based on studies with analogous compounds.

Pharmacological Profile of this compound

Available data from commercial suppliers consistently classifies this compound as a high-affinity, selective dopamine D3 receptor antagonist. It is crucial to note that while one supplier has anecdotally described it as a selective NMDA receptor antagonist, the preponderance of evidence from chemical databases and other suppliers points to its primary mechanism of action being D3 receptor antagonism. For the purpose of this guide, we will proceed with the consensus classification.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Source |

| Primary Target | Dopamine D3 Receptor | Commercial Suppliers |

| Mechanism of Action | Antagonist | Commercial Suppliers |

| Selectivity | High for D3 over other dopamine receptor subtypes | Commercial Suppliers |

In Vivo Models for Assessing Antischizophrenic Activity

A variety of animal models are utilized to investigate the different symptom domains of schizophrenia. For a selective D3 antagonist like this compound, the focus would be on models of cognitive deficits and negative symptoms, with some assessment of effects on positive symptom models.

Table 2: Key In Vivo Models and Expected Efficacy of Selective D3 Antagonists

| Symptom Domain | Animal Model | Behavioral Measure | Expected Effect of this compound (as a selective D3 antagonist) |

| Cognitive Deficits | Novel Object Recognition (NOR) | Discrimination Index | Amelioration of cognitive deficits |

| Attentional Set-Shifting Task | Number of trials/errors to criterion | Improvement in executive function | |

| Morris Water Maze | Escape latency, path length | Improvement in spatial learning and memory | |

| Negative Symptoms | Social Interaction Test | Time spent in social interaction | Reversal of social withdrawal |

| Sucrose Preference Test | Sucrose consumption | Attenuation of anhedonia-like behavior | |

| Positive Symptoms | Amphetamine- or MK-801-Induced Hyperlocomotion | Locomotor activity | Attenuation of hyperactivity |

| Prepulse Inhibition (PPI) of Acoustic Startle | Percent PPI | Reversal of sensorimotor gating deficits |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo antischizophrenic activity of a selective D3 antagonist like this compound.

Novel Object Recognition (NOR) Task

-

Objective: To assess deficits in recognition memory, a domain of cognition impaired in schizophrenia.

-

Animals: Adult male rodents (rats or mice).

-

Procedure:

-

Habituation: Animals are habituated to the testing arena (an open-field box) for a set period over several days.

-

Training (T1): On the test day, each animal is placed in the arena with two identical objects and allowed to explore for a defined period (e.g., 5-10 minutes).

-

Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour). This is the retention interval.

-

Testing (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object. Exploration of both objects is recorded for a set period (e.g., 5 minutes).

-

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally, subcutaneously) at a specified time before the training or testing phase. A cognitive deficit can be induced by administering a psychomimetic agent like MK-801 or phencyclidine (PCP) prior to the task.

-

Data Analysis: The time spent exploring each object during the testing phase is measured. The discrimination index (DI) is calculated as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Social Interaction Test

-

Objective: To model the social withdrawal characteristic of the negative symptoms of schizophrenia.

-

Animals: Adult male rodents.

-

Procedure:

-

Habituation: Animals are habituated to the testing arena.

-

Testing: A test animal is placed in the arena with an unfamiliar conspecific. The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period (e.g., 10-15 minutes).

-

-

Drug Administration: this compound or vehicle is administered prior to the test. Social withdrawal can be induced by developmental models (e.g., maternal immune activation) or pharmacological models (e.g., chronic PCP administration).

-

Data Analysis: The total time spent in active social interaction is quantified. An increase in social interaction time following drug treatment indicates a reversal of the deficit.

Prepulse Inhibition (PPI) of Acoustic Startle

-

Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.

-

Animals: Adult rodents.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background noise.

-

Testing: The session consists of a series of trials:

-

Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented.

-

Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).

-

No-stimulus trials: Only background noise is present.

-

-

-

Drug Administration: this compound or vehicle is administered before the test. PPI deficits are typically induced by dopamine agonists like apomorphine or NMDA antagonists like MK-801.

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: 100 - [(Startle response on prepulse-pulse trial / Startle response on pulse-alone trial) x 100].

Visualizations of Pathways and Workflows

Signaling Pathway of Dopamine D3 Receptor Antagonism

Caption: Dopamine D3 receptor antagonism by this compound.

Experimental Workflow for In Vivo Behavioral Testing

Caption: General workflow for in vivo behavioral assessment.

Conclusion

PNU-177864: An In-Depth Technical Guide to its Role in Dopamine D3 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This guide provides a comprehensive overview of this compound, focusing on its interaction with the dopamine D3 receptor and its role in modulating downstream signaling pathways. This document details the pharmacological properties of this compound, including its binding affinity and functional activity, and provides established experimental protocols for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.

Introduction to Dopamine D3 Receptor Signaling

The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the D3 receptor initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels influences the activity of protein kinase A (PKA) and subsequently affects various cellular processes. Beyond the canonical G protein-dependent pathway, the D3 receptor can also signal through β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.

This compound: A Selective Dopamine D3 Receptor Antagonist

This compound has been identified as a potent and selective antagonist for the dopamine D3 receptor. While specific quantitative data on its binding affinity (Ki) and functional efficacy (IC50, Emax) are not widely published in publicly accessible literature, its utility in the development of other D3 receptor ligands, such as the hybrid D3/D2 antagonist PF-4363467, underscores its significant and selective interaction with the D3 receptor. As an antagonist, this compound is expected to block the actions of dopamine and other agonists at the D3 receptor, thereby preventing the downstream signaling events associated with receptor activation.

Quantitative Pharmacological Data

Table 1: Radioligand Binding Affinity of this compound at Dopamine D2 and D3 Receptors

| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |

| This compound | Human D3 | Data not available | Data not available | |

| This compound | Human D2 | Data not available | Data not available |

Table 2: Functional Antagonist Activity of this compound in cAMP Assays

| Compound | Receptor | Assay Type | Functional Response | IC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| This compound | Human D3 | Forskolin-stimulated cAMP accumulation | Inhibition | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine D3 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: e.g., [³H]-Spiperone or another suitable D3 receptor ligand.

-

Non-specific binding control: 10 µM Haloperidol or another suitable competitor.

-

Test compound (this compound).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hD3R cells.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane suspension (typically 5-15 µg of protein).

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of assay buffer (for total binding), non-specific control (for non-specific binding), or varying concentrations of the test compound.

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of a test compound to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., serum-free medium).

-

Dopamine (agonist).

-

Forskolin.

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Preparation:

-

Seed the cells in 96- or 384-well plates and grow to confluency.

-

On the day of the assay, replace the culture medium with serum-free medium and incubate for a period to reduce basal cAMP levels.

-

-

Antagonist Treatment:

-

Add varying concentrations of the test compound (this compound) to the wells and pre-incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells.

-

Simultaneously or immediately after, add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for 20-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.

-

Visualizations of Signaling Pathways and Workflows

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for assessing the functional antagonism of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity makes it a suitable candidate for dissecting the specific functions of the D3 receptor from those of the closely related D2 receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and the development of novel D3 receptor-targeted therapeutics. Further research is warranted to fully elucidate the quantitative binding and functional parameters of this compound and its in vivo effects on dopaminergic neurotransmission.

PNU-177864: A Technical Guide to its Medicinal Chemistry and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This localization has implicated the D3 receptor in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse. As a selective antagonist, this compound has been investigated for its potential as an antipsychotic agent. This technical guide provides an in-depth overview of the medicinal chemistry and structure-activity relationship (SAR) of this compound, based on publicly available information.

Core Compound Profile

| Identifier | Value |

| IUPAC Name | N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide |

| Molecular Formula | C18H21F3N2O3S |

| Molecular Weight | 402.43 g/mol |

| Primary Target | Dopamine D3 Receptor |

| Biological Activity | Antagonist |

| Therapeutic Potential | Antipsychotic |

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The structure of this compound comprises three key moieties:

-

A basic amine headgroup: The propylaminoethyl group is crucial for interaction with the acidic residues in the binding pocket of the dopamine D3 receptor. Modifications to the alkyl chain length and the nature of the amine (primary, secondary, or tertiary) would likely impact affinity and selectivity.

-

A central phenyl ring: This aromatic core serves as a scaffold, orienting the other functional groups. Substitution on this ring could influence pharmacokinetic properties and receptor interactions.

-

A sulfonamide linker and a trifluoromethoxy-substituted phenyl tail: This extended aromatic system is believed to interact with a secondary binding pocket, contributing to the high affinity and selectivity for the D3 over the D2 receptor subtype. Variations in the substituent on the terminal phenyl ring and the nature of the linker are critical for optimizing D3 receptor antagonism.

While specific quantitative data for this compound analogs is not available, a hypothetical SAR table is presented below to illustrate the expected impact of structural modifications based on the general principles of D3 antagonist design.

Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (Amine Substitution) | R2 (Central Phenyl Substitution) | R3 (Terminal Phenyl Substitution) | D3 Receptor Affinity (Ki, nM) (Hypothetical) | D2 Receptor Affinity (Ki, nM) (Hypothetical) | Selectivity (D2/D3) |

| This compound | Propyl | H | 4-OCF3 | 1 | 100 | 100 |

| Analog 1 | Ethyl | H | 4-OCF3 | 5 | 150 | 30 |

| Analog 2 | Butyl | H | 4-OCF3 | 2 | 120 | 60 |

| Analog 3 | Propyl | 2-F | 4-OCF3 | 3 | 110 | 37 |

| Analog 4 | Propyl | H | 4-Cl | 10 | 200 | 20 |

| Analog 5 | Propyl | H | 4-OCH3 | 15 | 250 | 17 |

Signaling Pathway

This compound, as a dopamine D3 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The D3 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as calcium channels, and interact with other signaling pathways, including those involving NMDA receptors.

Caption: Dopamine D3 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following are generalized protocols for key assays used in the characterization of dopamine D3 receptor antagonists.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D3 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).

-

Test compound (this compound or its analogs).

-

Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Generalized workflow for a radioligand binding assay.

Functional cAMP Assay for Gi-Coupled Receptors (Generalized Protocol)

This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

Cells stably co-expressing the human dopamine D3 receptor and a cAMP biosensor (e.g., GloSensor).

-

Dopamine (agonist).

-

Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).

-

Test compound (this compound or its analogs).

-

Assay buffer or cell culture medium.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Measure the luminescence, which is proportional to the cAMP concentration.

-

Plot the luminescence signal against the concentration of the test compound to determine the IC50 value for the antagonism of the dopamine response.

Caption: Generalized workflow for a functional cAMP assay.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in health and disease. While detailed SAR data for a broad series of its analogs is not publicly available, the general principles of D3 receptor antagonist design provide a framework for understanding its key pharmacophoric features. The provided generalized protocols for binding and functional assays can serve as a starting point for researchers working with this and related compounds. Further disclosure of medicinal chemistry efforts surrounding this compound would be highly beneficial to the scientific community in the development of novel therapeutics targeting the dopamine D3 receptor.

The Early-Phase Discovery of Novel PNU-177864 Analogs: A Technical Guide for Drug Development Professionals

Introduction

PNU-177864 is a well-characterized and highly selective dopamine D3 receptor antagonist.[1][2][3] Its potent and selective inhibition of the D3 receptor has made it a valuable research tool and a scaffold of interest for the development of novel therapeutic agents targeting a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-phase discovery of novel analogs of this compound, aimed at researchers, scientists, and drug development professionals. The guide will detail the relevant signaling pathways, experimental workflows, and key assay protocols essential for the identification and characterization of new chemical entities with improved pharmacological profiles.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2] Upon binding dopamine, the D3 receptor primarily couples to Gαi/o proteins, which initiates a signaling cascade that inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently impacts the activity of protein kinase A (PKA) and downstream signaling events. The D3 receptor signaling pathway is a critical modulator of neuronal function, and its dysregulation has been implicated in various neurological and psychiatric conditions.

Experimental Workflow for Analog Discovery

The early-phase discovery of novel this compound analogs follows a structured workflow designed to efficiently identify and characterize promising lead compounds. This process begins with the synthesis of a library of analogs and progresses through a series of in vitro assays to determine their potency, selectivity, and functional activity.

Quantitative Data Summary

While specific quantitative data for a comprehensive library of this compound analogs is not publicly available, the following table illustrates the expected data structure for summarizing the pharmacological properties of newly synthesized compounds. This format allows for a clear comparison of potency and selectivity, which are critical parameters in the lead selection process.

| Compound ID | Modification on this compound Scaffold | D3 Receptor Binding Affinity (Ki, nM) | D3 Functional Antagonism (IC50, nM) | D2 Receptor Binding Affinity (Ki, nM) | Selectivity (D2 Ki / D3 Ki) |

| This compound | - | Reference Value | Reference Value | Reference Value | Reference Value |

| Analog-001 | R1 Group Modification | Value | Value | Value | Value |

| Analog-002 | R2 Group Modification | Value | Value | Value | Value |

| Analog-003 | Core Scaffold Modification | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

Detailed methodologies are crucial for the successful execution of the screening cascade. Below are representative protocols for key experiments in the discovery of novel dopamine D3 receptor antagonists.

Radioligand Binding Assay for Dopamine D3 Receptor

This assay is a primary screen to determine the binding affinity of test compounds for the dopamine D3 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand, such as [³H]-Spiperone or a more selective D3 radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: A high concentration of a known D3 antagonist (e.g., Spiperone or Haloperidol).

-

Test compounds (this compound analogs) at various concentrations.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at varying concentrations.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay for D3 Receptor Antagonism

This secondary screen assesses the functional ability of the test compounds to antagonize the dopamine-induced inhibition of cAMP production.

-

Materials:

-

A cell line stably co-expressing the human dopamine D3 receptor and a reporter system for cAMP levels (e.g., a CRE-luciferase reporter or a FRET-based cAMP sensor).

-

Dopamine as the agonist.

-

Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.

-

Test compounds (this compound analogs) at various concentrations.

-

Cell culture medium and appropriate assay plates.

-

A detection reagent for the chosen reporter system (e.g., luciferase substrate or a plate reader capable of detecting FRET).

-

-

Procedure:

-

Plate the cells in the assay plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compounds for a defined period.

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin.

-

Incubate for a sufficient time to allow for a change in cAMP levels.

-

Lyse the cells (if necessary for the reporter system) and add the detection reagent.

-

Measure the signal (e.g., luminescence or FRET ratio) using a plate reader.

-

Generate concentration-response curves for the antagonist activity of the test compounds.

-

Calculate the IC50 values, representing the concentration of the antagonist that inhibits 50% of the dopamine-induced response.

-

Conclusion

The early-phase discovery of novel analogs of this compound represents a promising avenue for the development of next-generation therapeutics for dopamine D3 receptor-related disorders. A systematic approach, combining rational chemical synthesis with a robust in vitro screening cascade, is essential for the identification of lead compounds with superior pharmacological properties. The methodologies and workflows detailed in this guide provide a foundational framework for researchers to embark on the discovery of novel and improved dopamine D3 receptor antagonists. The iterative process of synthesis, testing, and SAR analysis is key to optimizing potency, selectivity, and ultimately, the therapeutic potential of these compounds.

References

Methodological & Application

Synthesis Protocol for PNU-177864: A Detailed Application Note for Researchers

For Research Purposes Only

Abstract

Introduction

PNU-177864, with the chemical name N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide, is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Its high selectivity makes it a compound of interest for preclinical research. This document aims to provide a clear and concise protocol for its synthesis to support further scientific inquiry.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide |

| Molecular Formula | C18H21F3N2O3S |

| Molecular Weight | 402.43 g/mol |

| CAS Number | 250266-51-4 |

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the key amine intermediate, N-propyl-2-(4-aminophenyl)ethanamine, and its subsequent sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of N-Propyl-2-(4-aminophenyl)ethanamine (Intermediate D)

Step 1a: Synthesis of 2-(4-Nitrophenyl)ethyl methanesulfonate (Intermediate B)

| Parameter | Value |

| Reactants | 2-(4-Nitrophenyl)ethanol, Methanesulfonyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous wash, extraction, drying, and solvent evaporation |

-

To a solution of 2-(4-nitrophenyl)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 1b: Synthesis of N-Propyl-2-(4-nitrophenyl)ethanamine (Intermediate C)

| Parameter | Value |

| Reactants | 2-(4-Nitrophenyl)ethyl methanesulfonate, Propylamine |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Work-up | Solvent evaporation, extraction, and purification |

-

Dissolve 2-(4-nitrophenyl)ethyl methanesulfonate (1 equivalent) in acetonitrile and add propylamine (3-5 equivalents).

-

Reflux the mixture for 12-18 hours.

-

Monitor the reaction by TLC.

-

After cooling, evaporate the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 1c: Synthesis of N-Propyl-2-(4-aminophenyl)ethanamine (Intermediate D)

| Parameter | Value |

| Reactants | N-Propyl-2-(4-nitrophenyl)ethanamine, Hydrogen gas |

| Catalyst | Palladium on carbon (10% Pd/C) |

| Solvent | Methanol or Ethanol |

| Pressure | 1 atm (balloon) or higher |

| Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Work-up | Filtration and solvent evaporation |

-

Dissolve N-propyl-2-(4-nitrophenyl)ethanamine (1 equivalent) in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-